molecular formula C23H27FN4O3 B12432089 (S)-9-Hydroxy Risperidone-d4

(S)-9-Hydroxy Risperidone-d4

Cat. No.: B12432089
M. Wt: 430.5 g/mol
InChI Key: PMXMIIMHBWHSKN-QKWJXZDXSA-N
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Description

(S)-9-Hydroxy Risperidone-d4 is a deuterated form of 9-Hydroxy Risperidone, an active metabolite of the antipsychotic drug Risperidone. This compound is used primarily as an internal standard in mass spectrometry for the quantification of Risperidone and its metabolites. The deuterium labeling allows for precise tracking and quantification in pharmacokinetic and metabolic studies, contributing to a deeper understanding of Risperidone’s pharmacokinetic profile and metabolic fate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-9-Hydroxy Risperidone-d4 involves the incorporation of deuterium atoms into the Risperidone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The final product is subjected to rigorous quality control to ensure it meets the required specifications for use as an analytical standard .

Chemical Reactions Analysis

Types of Reactions

(S)-9-Hydroxy Risperidone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, pH levels, and solvents .

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the deuterium labeling for analytical purposes .

Scientific Research Applications

(S)-9-Hydroxy Risperidone-d4 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (S)-9-Hydroxy Risperidone-d4 involves its role as an internal standard in analytical chemistry. It does not exert pharmacological effects but is used to track and quantify the presence of Risperidone and its metabolites in biological samples. The deuterium labeling allows for precise differentiation from non-labeled compounds, facilitating accurate measurement and analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-9-Hydroxy Risperidone-d4 is unique due to its specific deuterium labeling, which allows for precise tracking and quantification in analytical studies. This makes it an invaluable tool in pharmacokinetic and metabolic research, providing insights into the behavior of Risperidone and its metabolites in the body .

Properties

Molecular Formula

C23H27FN4O3

Molecular Weight

430.5 g/mol

IUPAC Name

(9S)-9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m0/s1/i8D2,12D2

InChI Key

PMXMIIMHBWHSKN-QKWJXZDXSA-N

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2[C@H](CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Origin of Product

United States

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